molecular formula C11H24N2O B13288875 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol

Cat. No.: B13288875
M. Wt: 200.32 g/mol
InChI Key: KDHJJDXICLPTGG-UHFFFAOYSA-N
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Description

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine and its derivatives are known for their wide range of biological activities, including antimicrobial, analgesic, anesthetic, antiarrhythmic, and spasmolytic properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone, while reduction may yield an alcohol.

Scientific Research Applications

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antimicrobial and antibacterial properties . The compound has shown activity against various microorganisms, making it a candidate for further research in the development of new antimicrobial agents. Additionally, its potential analgesic and anesthetic properties are of interest in the field of pharmacology.

Mechanism of Action

The mechanism of action of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . The compound may also interact with specific receptors or enzymes in the body, modulating their activity and resulting in its observed biological effects.

Biological Activity

The compound 2-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol , also known by its CAS number 1218132-66-1, is a piperidine derivative with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H24N2O
  • Molecular Weight : 200.33 g/mol
  • IUPAC Name : 2-((1,2,5-trimethylpiperidin-4-yl)amino)propan-1-ol
  • CAS Number : 1218132-66-1

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : This compound has shown potential in neuroprotection through various mechanisms, including antioxidant properties and modulation of neurotransmitter systems. It may help mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
  • Anticonvulsant Activity : Studies suggest that the compound may possess anticonvulsant properties, potentially acting as a sodium channel blocker. This mechanism is vital for stabilizing neuronal excitability and preventing seizures.
  • Calcium Channel Modulation : There is evidence that it may influence calcium channel activity, which is significant in various physiological processes, including muscle contraction and neurotransmitter release.

Study 2: Anticonvulsant Properties

Research focused on piperidine derivatives has highlighted their anticonvulsant potential. For instance, a related compound demonstrated efficacy in reducing seizure frequency in animal models . While direct studies on our compound are still needed, the pharmacological profile indicates a similar potential.

Comparative Biological Activity Table

Biological ActivityCompoundMechanism of Action
NeuroprotectiveThis compoundAntioxidant activity
AnticonvulsantRelated Piperidine DerivativeSodium channel blockade
Calcium Channel ModulationSimilar CompoundsModulation of calcium influx

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-8-6-13(4)10(3)5-11(8)12-9(2)7-14/h8-12,14H,5-7H2,1-4H3

InChI Key

KDHJJDXICLPTGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NC(C)CO

Origin of Product

United States

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